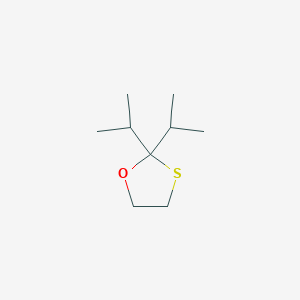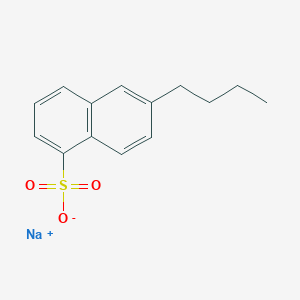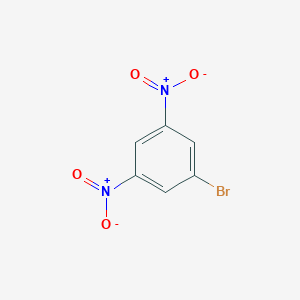
Benz(a)acridin-10-amine (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)acridin-10-amine (9CI) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for synthesis and investigation. In
Mécanisme D'action
The mechanism of action of Benz(a)acridin-10-amine (Benz(a)acridin-10-amine (9CI)) is not fully understood. However, it has been suggested that this molecule may interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. Additionally, it has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Benz(a)acridin-10-amine (Benz(a)acridin-10-amine (9CI)) has been shown to exhibit a range of biochemical and physiological effects. This molecule has been shown to induce DNA damage, leading to the activation of DNA repair pathways. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to exhibit antiviral and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benz(a)acridin-10-amine (Benz(a)acridin-10-amine (9CI)) in lab experiments is its unique structure, which makes it an attractive target for synthesis and investigation. Additionally, this molecule exhibits a range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of using this molecule is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of Benz(a)acridin-10-amine (Benz(a)acridin-10-amine (9CI)). One potential direction is the development of more efficient synthesis methods for this molecule. Additionally, further investigation into the mechanism of action of this molecule may lead to the development of new therapeutic agents. Finally, the use of Benz(a)acridin-10-amine (Benz(a)acridin-10-amine (9CI)) as a fluorescent probe for DNA and RNA detection may have potential applications in diagnostic and imaging technologies.
Méthodes De Synthèse
The synthesis of Benz(a)acridin-10-amine (Benz(a)acridin-10-amine (9CI)) involves the condensation of 2-amino-3-carbethoxyacridine with benzaldehyde in the presence of a strong acid catalyst. This reaction results in the formation of the desired product, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
Benz(a)acridin-10-amine (Benz(a)acridin-10-amine (9CI)) has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for DNA and RNA detection.
Propriétés
Numéro CAS |
18936-75-9 |
|---|---|
Nom du produit |
Benz(a)acridin-10-amine (9CI) |
Formule moléculaire |
C17H12N2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
benzo[a]acridin-10-amine |
InChI |
InChI=1S/C17H12N2/c18-13-6-8-16-12(9-13)10-15-14-4-2-1-3-11(14)5-7-17(15)19-16/h1-10H,18H2 |
Clé InChI |
XAZFGPKKVBMPDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=N3)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=N3)N |
Autres numéros CAS |
18936-75-9 |
Synonymes |
Benz[a]acridin-10-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)




